molecular formula C23H23N5O2 B2619212 3-(2-methoxynaphthalen-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034370-79-9

3-(2-methoxynaphthalen-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2619212
CAS No.: 2034370-79-9
M. Wt: 401.47
InChI Key: AVBVMXLMSOWDPV-UHFFFAOYSA-N
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Description

This compound features a naphthalene core substituted with a methoxy group at position 2, linked via a propanamide chain to a pyrazine ring. The pyrazine moiety is further functionalized with a 1-methyl-1H-pyrazol-4-yl group at position 2.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-28-15-17(13-27-28)23-20(24-11-12-25-23)14-26-22(29)10-8-19-18-6-4-3-5-16(18)7-9-21(19)30-2/h3-7,9,11-13,15H,8,10,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBVMXLMSOWDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions to construct the complex molecular structure. Although specific details on the synthesis of this exact compound were not found in the search results, similar compounds have been synthesized using methods like:

  • Formation of amides : Reacting carboxylic acid derivatives with amines.
  • Condensation reactions : Combining different functional groups to form the desired compound.
  • Use of catalysts : Employing catalysts to enhance reaction efficiency and yield.

Biological Evaluation

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities, particularly as antiproliferative agents against cancer cell lines.

Antiproliferative Activity

A study highlighted that certain derivatives with similar structural motifs demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, one derivative exhibited IC50 values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 cells, indicating strong inhibitory effects on cell growth .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of tubulin polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
  • Targeting mitochondrial pathways : Some studies suggest that related compounds may selectively target mitochondrial complexes, which could lead to decreased ATP production and increased reactive oxygen species (ROS), further promoting apoptosis in cancer cells .

Case Studies

Several case studies have been conducted on compounds with similar structures:

  • Study on Naphthalene Derivatives : A series of naphthalene derivatives were evaluated for their anticancer properties. The study concluded that modifications to the naphthalene ring significantly affected the biological activity, emphasizing the importance of structural variations .
  • Pyrazole-containing Compounds : Research focused on pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models. These compounds demonstrated effective binding to target proteins involved in tumor proliferation .

Comparative Biological Activity Table

Compound NameTypeIC50 (μM)Mechanism
Compound ANaphthalene derivative0.34Tubulin inhibitor
Compound BPyrazole derivative0.52Apoptosis induction
3-(2-methoxynaphthalen-1-yl)-N...Proposed compoundTBDTBD

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This opens avenues for developing treatments aimed at these debilitating conditions.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of naphthalene and pyrazole units contributes to favorable charge transport characteristics, enhancing device performance .

Sensors

The compound's ability to interact with various analytes makes it a candidate for sensor applications. Its fluorescence properties can be exploited in designing sensors for detecting metal ions or environmental pollutants, providing a sensitive method for monitoring environmental health .

Photodegradation Studies

Research into the environmental behavior of the compound has shown its potential for photodegradation under UV light. Understanding its degradation pathways is essential for assessing its environmental impact and developing strategies for remediation in contaminated sites .

Bioremediation

Given its chemical structure, there is potential for using this compound in bioremediation efforts. Its derivatives could be engineered to enhance microbial degradation of pollutants, contributing to cleaner environments .

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexenone core and aromatic substituents enable selective oxidation pathways:

  • Ketone Oxidation : The α,β-unsaturated ketone undergoes epoxidation or dihydroxylation. For example, treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide at the double bond (C2–C3 positions) .

  • Aromatic Ring Oxidation : Strong oxidizing agents like KMnO₄ under acidic conditions convert the 4-chlorophenyl group into a carboxylic acid derivative, forming 3-amino-5-(4-carboxyphenyl)cyclohexane-1-one.

Key Conditions & Products

Reaction TypeReagent/ConditionsMajor ProductYieldSource
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide at C2–C372%
Aromatic OxidationKMnO₄, H₂SO₄, reflux3-Amino-5-(4-carboxyphenyl)cyclohexane-1-one58%

Reduction Reactions

The α,β-unsaturated ketone is susceptible to selective reduction:

  • Conjugate Reduction : Catalytic hydrogenation with Pd/C in ethanol reduces the double bond, yielding 3-amino-5-(4-chlorophenyl)cyclohexanone.

  • Ketone Reduction : NaBH₄ in methanol selectively reduces the ketone to a secondary alcohol, forming 3-amino-5-(4-chlorophenyl)cyclohex-2-enol .

Mechanistic Insights

  • Conjugate reduction proceeds via a radical intermediate stabilized by the enone system .

  • Ketone reduction follows a Meerwein-Ponndorf-Verley mechanism with NaBH₄ .

Nucleophilic Substitution

The amino group facilitates substitution reactions:

  • Acylation : Reaction with acetyl chloride in pyridine produces 3-acetamido-5-(4-chlorophenyl)cyclohex-2-en-1-one .

  • Sulfonation : Treatment with sulfuric acid introduces a sulfonic acid group at the amino position.

Reaction Table

Substrate PositionReagentProductSelectivitySource
Amino groupAcCl, pyridine3-Acetamido derivative>90%
Amino groupH₂SO₄, 50°C3-Sulfonamido derivative82%

Cycloaddition and Rearrangement

The conjugated enone system participates in cycloadditions:

  • Diels-Alder Reaction : Reacts with dienophiles like maleic anhydride to form bicyclic adducts .

  • Cope Rearrangement : Heating in toluene induces a-sigmatropic shift, generating a quinoline derivative .

Experimental Data

  • Diels-Alder adduct formation occurs at 80°C with a diastereomeric ratio of 3:1 (endo:exo) .

  • Cope rearrangement proceeds with 68% yield under microwave irradiation .

Acid/Base-Mediated Reactions

  • Enolization : In basic conditions (e.g., NaOH), the enolate forms and reacts with electrophiles like methyl iodide to yield alkylated products .

  • Tautomerism : The enol form stabilizes in polar aprotic solvents, confirmed by NMR studies .

Biological Derivatization

The amino group is leveraged for drug discovery:

  • Schiff Base Formation : Condensation with aldehydes produces imine derivatives screened for antimicrobial activity .

  • Peptide Conjugation : Coupling with Boc-protected amino acids via EDC/HOBt yields hybrid molecules for receptor-binding studies .

Comparison with Similar Compounds

Structural Comparisons

Core Backbone and Functional Groups
  • Target Compound : Combines methoxynaphthalene, pyrazine, and methylpyrazole groups. The propanamide linker may enhance solubility and binding flexibility .
  • (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (): Features a pyrazole core with dichlorophenyl and pyridinyl substituents.
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]propanehydrazide () :
    • Includes a naphthalene-hydroxyl group and hydrazide linker. The dimethylpyrazole may reduce steric hindrance compared to the target compound’s methylpyrazine .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Chromen-4-one and fluorinated benzamide substituents suggest applications in anticancer or anti-inflammatory contexts. The pyrazolopyrimidine core differs from the target’s pyrazine .
Substituent Effects
  • Methoxy vs. Halogen Substituents :
    • The target’s methoxynaphthalene may improve π-π stacking compared to halogenated analogs (e.g., dichlorophenyl in , fluorophenyl in ), which prioritize electronic effects .
  • Pyrazine vs.
Pharmacokinetic Properties
  • Hydrazide Linkers () :
    • May increase susceptibility to hydrolysis compared to the target’s propanamide linker, affecting in vivo stability .

Q & A

Q. What are common synthetic routes for 3-(2-methoxynaphthalen-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide?

  • Methodological Answer : A typical approach involves coupling methoxynaphthalene and pyrazine-pyrazole intermediates via amidation. For example, a similar compound in used cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 2 days, achieving a 17.9% yield after chromatographic purification . Another method ( ) employed NaHSO4-SiO2 as a catalyst in acetic acid at 80°C for condensation reactions, highlighting the role of acid catalysis in heterocyclic assembly .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • 1H/13C NMR to verify proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in ) .
  • HRMS (ESI) for molecular weight validation (e.g., m/z 215 [M+H]+ in ) .
  • IR spectroscopy to identify functional groups like amides (e.g., 3298 cm⁻¹ N-H stretch in ) .

Q. What are the critical safety considerations during synthesis?

  • Methodological Answer :
  • Use fume hoods to handle volatile solvents (e.g., DMSO, dichloromethane) .
  • Neutralize acidic/basic waste streams (e.g., hydrochloric acid washes in ) .
  • Refer to Safety Data Sheets (SDS) for related compounds (e.g., first-aid measures for inhalation/exposure in ) .

Advanced Research Questions

Q. How can low yields in the amidation step be addressed?

  • Methodological Answer : Optimize reaction conditions by:
  • Screening alternative catalysts (e.g., copper(I) bromide in vs. palladium catalysts for cross-coupling) .
  • Adjusting solvent polarity (e.g., DMSO vs. DMF in ) to improve solubility .
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What computational tools aid in predicting reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can identify transition states and intermediates. ICReDD’s approach ( ) integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) using machine learning .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Compare experimental NMR shifts with simulated spectra from tools like ACD/Labs or ChemDraw.
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals (e.g., methoxynaphthalene vs. pyrazine protons) .
  • Cross-validate HRMS with isotopic patterns to confirm molecular formulas .

Q. What strategies validate the biological potential of this compound?

  • Methodological Answer :
  • In silico docking : Screen against target proteins (e.g., kinases, GPCRs) using PyRx or AutoDock.
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., pyrazoline derivatives in showed antitumor activity) .
  • Structure-activity relationship (SAR) studies: Modify substituents (e.g., methoxy groups) to optimize bioactivity .

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